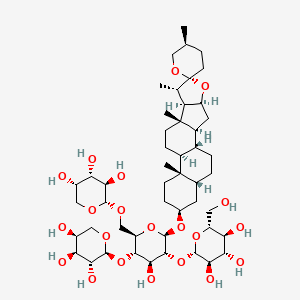

Asparacoside

説明

Asparacoside is a bioactive spirostanol saponin isolated primarily from Asparagus cochinchinensis and Asparagus racemosus . Structurally, it features a steroidal aglycone core linked to oligosaccharide chains, with a molecular ion peak at m/z 1003 . Its biological activities include moderate cytotoxicity against cancer cell lines (e.g., KB, LNCaP) with IC50 values ranging from 4–12 µg/mL . This compound is often quantified via high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS), demonstrating high precision (RSD < 6%) and recovery rates (95–105%) .

特性

分子式 |

C49H80O21 |

|---|---|

分子量 |

1005.1 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-4-hydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C49H80O21/c1-20-7-12-49(64-16-20)21(2)32-29(70-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)65-46-42(69-45-39(59)36(56)35(55)30(15-50)66-45)40(60)41(68-44-38(58)34(54)28(52)18-62-44)31(67-46)19-63-43-37(57)33(53)27(51)17-61-43/h20-46,50-60H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+/m0/s1 |

InChIキー |

GLLQBFOUGGRCKY-YDJQLIBBSA-N |

異性体SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

同義語 |

asparacoside |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Saponins

Asparanin D

- Molecular Weight : m/z 1017 .

- Structural Differentiation: Shares a spirostanol skeleton with asparacoside but differs in glycosylation patterns (additional methyl or hydroxyl groups) .

- Analytical Data : Co-elutes with this compound in LC/MS but distinguishable via fragmentation patterns .

Shatavarin IV

- Source : Asparagus racemosus .

- Molecular Weight : m/z 1105 (higher than this compound due to extended glycosylation) .

- Functional Contrast: Demonstrates stronger immunomodulatory effects but lower cytotoxicity compared to this compound .

- Quantitative Analysis : Requires distinct HPLC solvent systems (e.g., CHCl3-MeOH-water) for isolation .

Comparison with Functionally Similar Compounds

Asiaticoside (Non-Asparagus Saponin)

- Source : Centella asiatica.

- Molecular Weight : m/z 959 .

- Functional Overlap : Promotes wound healing and collagen synthesis, unlike this compound’s cytotoxic focus .

- Structural Contrast: Contains a triterpenoid backbone instead of a spirostanol core, leading to divergent solubility and bioavailability .

Diosgenin (Precursor to Steroidal Saponins)

- Source : Dioscorea species.

- Molecular Weight : m/z 414 .

- Functional Role : Serves as a precursor for synthetic steroids; lacks glycosylation, reducing its solubility compared to this compound .

Analytical and Pharmacological Challenges

- Chromatographic Co-Elution : this compound and asparanin D exhibit similar retention times, necessitating advanced MS/MS for differentiation .

- Bioactivity Variability: Minor structural changes (e.g., glycosylation) significantly alter pharmacokinetics. For instance, this compound’s m/z 1003 correlates with moderate cytotoxicity, while shatavarin IV’s m/z 1105 enhances immunomodulation .

- Limitations in Identification : Low-abundance saponins (e.g., m/z 943, 1019) remain uncharacterized due to insufficient fragmentation data .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Table 2: Analytical Parameters for Saponin Quantification

| Parameter | This compound | Shatavarin IV |

|---|---|---|

| Precision (RSD%) | <6% | <6% |

| Recovery Rate | 95–105% | 90–98% |

| LOD (ng) | <10 | <15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。